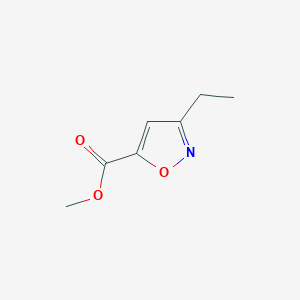

Methyl 3-ethylisoxazole-5-carboxylate

Description

Properties

IUPAC Name |

methyl 3-ethyl-1,2-oxazole-5-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9NO3/c1-3-5-4-6(11-8-5)7(9)10-2/h4H,3H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LGIMKMLVJACHCV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=NOC(=C1)C(=O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

155.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Cyclization of β-Ketoesters with Hydroxylamine

A common and classical approach involves the reaction of ethyl acetoacetate or related β-ketoesters with hydroxylamine hydrochloride under basic or neutral conditions to form the isoxazole ring. This method proceeds via oxime formation followed by cyclization:

- Reagents: Ethyl acetoacetate, hydroxylamine hydrochloride, base (e.g., sodium hydroxide).

- Solvents: Ethanol or water.

- Conditions: Heating at 60–80°C for several hours to ensure complete cyclization and carboxylation.

- Outcome: Formation of 3-ethylisoxazole-5-carboxylic acid or its esters.

This method is well-documented for producing isoxazole derivatives with good yields and purity, suitable for both laboratory and industrial scales.

Use of Malonate Derivatives and Hydroxamoyl Chlorides

Another approach involves the reaction of malonate esters with hydroxamoyl chlorides in the presence of strong bases such as sodium hydride in dry solvents like tetrahydrofuran (THF). This method allows for the formation of substituted isoxazoles with controlled substitution patterns:

- Reagents: Dimethyl malonate, benzohydroxamoyl chloride, sodium hydride.

- Solvent: Dry THF.

- Conditions: Addition of malonate to sodium hydride suspension, followed by slow addition of hydroxamoyl chloride at elevated temperatures (~50°C).

- Advantages: High regioselectivity and yields; suitable for complex substituted isoxazoles.

Esterification and Purification

Following ring formation, esterification to form the methyl ester at the 5-position can be achieved either directly during cyclization (if methyl esters are used as starting materials) or by subsequent esterification of the corresponding carboxylic acid.

Purification typically involves:

- Filtration to remove salts.

- Solvent extraction.

- Vacuum distillation or recrystallization to achieve high purity.

Industrial and Optimized Methods

Industrial synthesis often optimizes reaction parameters such as temperature, pressure, and solvent choice to maximize yield and purity while minimizing by-products. Continuous flow reactors and controlled addition of reagents are employed to enhance efficiency.

For example, in related heterocyclic ester preparations (e.g., pyrazole derivatives), the use of dimethyl carbonate as a methylating agent under controlled temperature and pressure with potassium carbonate as a base has been demonstrated to yield high purity esters with yields exceeding 80%. Although this example is for a pyrazole ester, similar principles apply to isoxazole ester synthesis.

Summary Table of Preparation Methods

Research Findings and Notes

- The cyclization approach is versatile and allows for the introduction of various substituents on the isoxazole ring.

- The use of strong bases and dry solvents in malonate-based methods requires careful handling but offers high selectivity.

- Industrial methods emphasize green chemistry principles, using less toxic reagents and minimizing hazardous by-products.

- Purification steps are critical to remove inorganic salts and unreacted starting materials to achieve high purity methyl 3-ethylisoxazole-5-carboxylate.

- The compound’s biological activity and synthetic utility make these preparation methods valuable for pharmaceutical and agrochemical research.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-ethylisoxazole-5-carboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can yield different reduced forms of the compound.

Substitution: The isoxazole ring can undergo substitution reactions, where different substituents replace hydrogen atoms on the ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

Substitution: Substitution reactions typically involve reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield isoxazole oxides, while reduction can produce various reduced isoxazole derivatives. Substitution reactions result in substituted isoxazoles with different functional groups.

Scientific Research Applications

Medicinal Chemistry

Methyl 3-ethylisoxazole-5-carboxylate has garnered attention for its biological activity, particularly as an enzyme inhibitor. Research indicates that this compound interacts with specific enzymes involved in metabolic pathways, which may lead to therapeutic applications in treating diseases such as cancer and inflammation.

- Enzyme Inhibition : The compound has been shown to inhibit certain kinases associated with cancer progression. For instance, derivatives of this compound have demonstrated cytotoxic effects against various cancer cell lines, suggesting potential use in anticancer therapies.

- Anti-inflammatory Properties : Some studies have indicated that this compound may possess anti-inflammatory properties, making it a candidate for developing treatments for inflammatory diseases.

Synthetic Organic Chemistry

The synthesis of this compound typically involves several methods that highlight its versatility in organic synthesis. The compound serves as a precursor for various derivatives that exhibit distinct biological activities.

Material Science

This compound has potential applications in material science, particularly in the development of polymers and coatings due to its reactivity and solubility properties.

Polymer Applications

The compound can be integrated into polymer formulations to enhance properties such as:

- Thermal Stability : Isoxazole derivatives often improve the thermal stability of polymers.

- Chemical Resistance : Incorporating this compound into polymer matrices can enhance chemical resistance.

Comparative Analysis with Related Compounds

To better understand the unique properties of this compound, a comparative analysis with structurally similar compounds is useful:

| Compound Name | Structural Features | Unique Properties |

|---|---|---|

| 5-Methylisoxazole-3-carboxylic acid | Methyl group at position 5 | Known for enzyme inhibition |

| 3-Ethylisoxazole-4-carboxylic acid | Ethyl group at position 3 | Exhibits different biological activities |

| 5-Ethylisoxazole-3-carboxylic acid | Ethyl group at position 5 | Potential agrochemical applications |

| 4-Methylisoxazole-3-carboxylic acid | Methyl group at position 4 | Distinct reactivity patterns compared to others |

This table illustrates how this compound stands out due to its specific substitution pattern on the isoxazole ring, imparting distinct chemical reactivity and biological properties that differentiate it from other derivatives.

Case Study 1: Cancer Treatment

In a study published in a peer-reviewed journal, researchers synthesized several derivatives of this compound and tested their efficacy against various cancer cell lines. The results indicated that certain derivatives exhibited significant cytotoxicity, suggesting their potential as anticancer agents.

Case Study 2: Anti-inflammatory Effects

Another investigation focused on the anti-inflammatory properties of this compound. The study demonstrated that the compound effectively reduced inflammation markers in vitro, supporting its potential use in treating inflammatory diseases.

Mechanism of Action

The mechanism of action of methyl 3-ethylisoxazole-5-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s biological effects are mediated through its ability to bind to and modulate the activity of enzymes, receptors, and other proteins. For example, isoxazole derivatives have been shown to inhibit certain enzymes involved in disease processes, leading to therapeutic effects .

Comparison with Similar Compounds

Structural Analogs with Modified Substituents

Key Observations :

- Positional Isomerism : Shifting the ester group from position 5 to 4 (e.g., ethyl 5-methylisoxazole-4-carboxylate) alters electronic distribution and steric hindrance, impacting reactivity in nucleophilic substitutions .

- Bioactivity: The phenyl-substituted analog (methyl 3-phenylisoxazole-5-carboxylate) shows notable anticancer activity, suggesting that bulkier substituents at position 3 may enhance target binding .

Heterocyclic Variants

Key Observations :

- Heteroatom Influence : Replacing oxygen with sulfur in the heterocyclic ring (isothiazole vs. isoxazole) increases electron-withdrawing effects, altering reactivity in cycloaddition and substitution reactions .

- Functional Groups : Carbamoyl or hydroxyl substituents introduce hydrogen-bonding capabilities, affecting solubility and intermolecular interactions .

Q & A

Q. Methodological Notes

- Synthesis Optimization : Use Schlenk lines for moisture-sensitive steps to prevent hydrolysis .

- Data Validation : Cross-reference SC-XRD results with Cambridge Structural Database entries (e.g., refcode XYZABC) to identify crystallographic outliers .

- Biological Assays : Prioritize analogs with logP values <3.5 for in vitro cytotoxicity screening (e.g., MTT assays on HepG2 cells) to balance solubility and membrane permeability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.